Propanamide, N-acetyl-
Overview
Description
Propanamide, N-acetyl- is an organic compound with the molecular formula C₅H₉NO₂. It is a derivative of propanamide, where an acetyl group is attached to the nitrogen atom. This compound is part of the amide family, which is characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom (NH₂). Amides are known for their stability and are commonly found in various biological and synthetic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanamide, N-acetyl- can be synthesized through several methods. One common approach involves the acetylation of propanamide using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding N-acetylpropanamide as the product.
Another method involves the reaction of propanoic acid with urea, followed by acetylation. This method is advantageous due to its simplicity and the availability of starting materials .
Industrial Production Methods
In industrial settings, the production of N-acetylpropanamide often involves the use of large-scale reactors where propanamide is reacted with acetic anhydride under controlled conditions. The reaction is monitored to ensure complete conversion and high yield. The product is then purified through crystallization or distillation to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-acetyl- undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, N-acetylpropanamide can be hydrolyzed to produce propanoic acid and acetamide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield the corresponding amine.
Substitution: N-acetylpropanamide can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Propanoic acid and acetamide.
Reduction: Propylamine.
Substitution: Depending on the nucleophile, various substituted amides can be formed.
Scientific Research Applications
Propanamide, N-acetyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: N-acetylpropanamide is used in the production of polymers and other materials due to its stability and reactivity
Mechanism of Action
The mechanism of action of N-acetylpropanamide involves its interaction with various molecular targets. In biological systems, it can act as an acetylating agent, modifying proteins and other biomolecules. This modification can affect the function and activity of the target molecules, leading to various biological effects. The compound can also participate in metabolic pathways, where it is converted into other active metabolites .
Comparison with Similar Compounds
Similar Compounds
Acetamide: Similar in structure but lacks the propyl group.
Propionamide: Similar but without the acetyl group.
Butyramide: Similar but with a longer carbon chain.
Uniqueness
Propanamide, N-acetyl- is unique due to the presence of both the acetyl and propyl groups. This combination imparts distinct chemical and physical properties, making it more versatile in various applications compared to its simpler counterparts .
Properties
IUPAC Name |
N-acetylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-3-5(8)6-4(2)7/h3H2,1-2H3,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQKKBXQFQIQAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336753 | |
Record name | Propanamide, N-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80336753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19264-34-7 | |
Record name | Propanamide, N-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80336753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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